3-Dehydroecdysone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

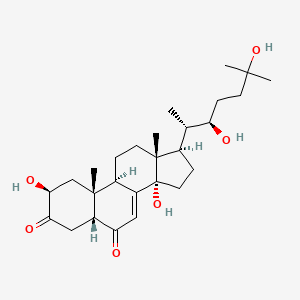

3-dehydroecdysone is a 3-oxo steroid and a secondary alpha-hydroxy ketone. It derives from an ecdysone.

科学研究应用

Metabolic Pathways

3DE is primarily synthesized from ecdysone through the action of ecdysone oxidase. This reversible reaction allows 3DE to be converted back into ecdysone by the enzyme 3-dehydroecdysone-3β-reductase. Research has demonstrated that maternal 3DE is crucial for early embryonic development in silkworms (Bombyx mori), where it is converted into active ecdysone during critical developmental stages .

Key Findings:

- Synthesis : 3DE can be synthesized from ecdysone in the maternal ovary yolk granules, contributing to the high levels of active ecdysteroids necessary for embryonic development .

- Enzymatic Activity : The enzyme 3DE-3β-reductase is essential for converting 3DE to ecdysone, influencing the hormonal balance during insect development and immune responses .

Biological Functions

3DE has been implicated in various biological functions beyond its role as a precursor to ecdysone. It participates in immune responses and stress resistance in insects.

Immune Response

Studies indicate that 3DE-3β-reductase is vital for the silkworm's immune response. When this enzyme's expression is downregulated, there is a significant decrease in the levels of ecdysteroids, which are known to regulate immune-related gene expression . This suggests that 3DE not only serves as a metabolic intermediate but also plays an active role in modulating immune responses.

Therapeutic Potential

The potential therapeutic applications of 3DE are being explored, particularly in the context of its bioactivity against cancer and other diseases. Research indicates that compounds derived from ecdysteroids exhibit cytotoxic effects against various cancer cell lines.

Case Studies:

- Cytotoxicity Against Cancer Cells : In vitro studies have shown that ecdysteroids, including those derived from 3DE, can inhibit the growth of cancer cells such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cells. The IC50 values indicate significant potency, suggesting a potential role for these compounds in cancer therapy .

- Stress Resistance : The ability of 3DE to enhance stress resistance in insects may have implications for developing stress-resilient crops or livestock through genetic engineering or hormonal treatments .

Comparative Analysis of Ecdysteroids

The following table summarizes key characteristics and findings related to this compound and its metabolic pathways:

| Aspect | Ecdysone | This compound |

|---|---|---|

| Source | Directly synthesized from cholesterol | Synthesized from ecdysone |

| Enzymatic Conversion | Converted by ecdysone oxidase | Converted back by 3DE-3β-reductase |

| Biological Role | Active hormone regulating molting and development | Precursor with roles in immunity and development |

| Therapeutic Applications | Potential use in insect pest management | Cytotoxicity against cancer cells |

化学反应分析

Enzymatic Epimerization via 3-Dehydroecdysone

The midgut cytosol of Spodoptera littoralis larvae catalyzes the epimerization of ecdysone to 3-epiecdysone , with this compound as an obligatory intermediate . This two-step process involves:

Reaction Pathway:

-

Oxidation : Ecdysone → this compound (via cytosolic enzyme, O₂-dependent).

-

Reduction : this compound → 3-Epiecdysone or Ecdysone (cofactor-dependent).

Key Findings:

-

Cofactor Specificity :

-

Irreversibility : The epimerization to 3-epiecdysone is irreversible, as reverse reactions were undetectable .

| Cofactor | Major Product | Minor Product | Yield Ratio (Major:Minor) |

|---|---|---|---|

| NADPH | 3-Epiecdysone | Ecdysone | 4:1 |

| NADH | Ecdysone | 3-Epiecdysone | 3:1 |

Anaerobic vs. Aerobic Conditions

The oxidation of ecdysone to this compound is strictly oxygen-dependent . Under anaerobic conditions (N₂ atmosphere), no conversion occurs, confirming the necessity of molecular oxygen for this step .

Structural Determinants of Reactivity

This compound’s reactivity is governed by its 3-ketone and 6-ketone groups , which participate in redox reactions. The stereochemistry at C-3 and C-22 (R-configuration) further influences enzyme binding and cofactor preference .

Key Functional Groups:

-

3-Ketone : Site of oxidation/reduction during epimerization.

-

6-Ketone : Stabilizes intermediates via resonance.

-

Hydroxyl groups (C-2, C-14, C-22, C-25) : Facilitate hydrogen bonding with enzymatic active sites .

Competitive Inhibition Studies

Unlabeled ecdysone (20 μg) suppresses the conversion of ³H-ecdysone to 3-epiecdysone by ~70% , confirming substrate competition at the enzyme’s active site . This suggests a reversible binding mechanism for ecdysone and this compound.

Biotechnological Implications

The NADPH-dependent reduction of this compound to 3-epiecdysone highlights potential applications in steroid biosynthesis engineering . Modulating cofactor ratios could optimize the production of specific ecdysteroids for agricultural or pharmaceutical use.

属性

分子式 |

C27H42O6 |

|---|---|

分子量 |

462.6 g/mol |

IUPAC 名称 |

(2S,5R,9R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-2,14-dihydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione |

InChI |

InChI=1S/C27H42O6/c1-15(20(28)8-9-24(2,3)32)16-7-11-27(33)18-12-21(29)19-13-22(30)23(31)14-25(19,4)17(18)6-10-26(16,27)5/h12,15-17,19-20,23,28,31-33H,6-11,13-14H2,1-5H3/t15-,16+,17-,19-,20+,23-,25+,26+,27+/m0/s1 |

InChI 键 |

GDSSFVCRVUQMRG-OSCDMYCUSA-N |

SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(=O)C4)O)C)C)O)C(CCC(C)(C)O)O |

手性 SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H](C(=O)C4)O)C)C)O)[C@@H](CCC(C)(C)O)O |

规范 SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(=O)C4)O)C)C)O)C(CCC(C)(C)O)O |

同义词 |

3-dehydroecdysone |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。